

Analytical Standards for Adiphenine Hydrochloride: Application Notes and Protocols

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Compound of Interest

Compound Name: Adiphenine

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Abstract

This document provides a comprehensive overview of the analytical standards for **Adiphenine** hydrochloride. It includes detailed information on its physical and chemical properties, alongside established analytical methodologies for its identification and quantification. The protocols provided herein are intended to serve as a foundational resource for researchers and professionals engaged in the analysis of **Adiphenine** hydrochloride in various matrices.

Physicochemical Properties

Adiphenine hydrochloride is the hydrochloride salt of **Adiphenine**, an antispasmodic agent.^[1] A thorough understanding of its physicochemical properties is fundamental for the development of robust analytical methods.

Property	Value	Source
Chemical Name	2-(diethylamino)ethyl 2,2-diphenylacetate;hydrochloride	[2]
CAS Number	50-42-0	[2][3]
Molecular Formula	C ₂₀ H ₂₆ ClNO ₂	[2][4]
Molecular Weight	347.88 g/mol	[4][5]
Appearance	White to light yellow to light orange powder to crystal	[1]
Melting Point	115 - 119 °C	[1]
Solubility	Soluble in DMSO (≥17.39 mg/mL) and water (≥57.1 mg/mL). Insoluble in ethanol.	[5]
Purity	≥98% (by HPLC and titration)	[1]

Analytical Methodologies

The primary analytical techniques for the characterization and quantification of **Adiphenine** hydrochloride include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of **Adiphenine** hydrochloride. A reverse-phase method is commonly employed.[3]

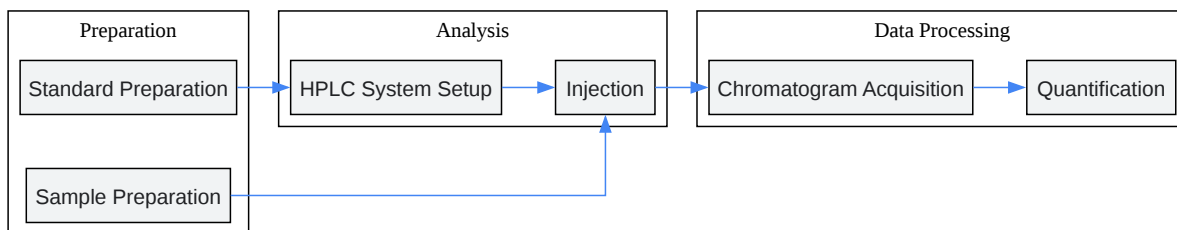
Table 2.1: Example HPLC Parameters

Parameter	Specification
Column	Newcrom R1 or equivalent C18 column
Mobile Phase	Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Detection	UV at a specified wavelength (typically determined by UV-Vis spectrum)
Flow Rate	1.0 mL/min (typical)
Injection Volume	10 µL (typical)
Temperature	Ambient or controlled (e.g., 25 °C)

Experimental Protocol: HPLC Analysis of **Adiphenine** Hydrochloride

- **Standard Preparation:** Accurately weigh and dissolve **Adiphenine** hydrochloride analytical standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.
- **Sample Preparation:** Dissolve the sample containing **Adiphenine** hydrochloride in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
- **Chromatographic Conditions:** Set up the HPLC system according to the parameters outlined in Table 2.1.
- **Analysis:** Inject the standards and samples onto the HPLC system.
- **Data Processing:** Identify the **Adiphenine** hydrochloride peak in the chromatogram based on the retention time of the standard. Quantify the amount of **Adiphenine** hydrochloride in the sample by constructing a calibration curve from the peak areas of the standards.

Workflow for HPLC Analysis



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Caption: Workflow for the HPLC analysis of **Adiphenine** hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the identification and quantification of **Adiphenine** hydrochloride.

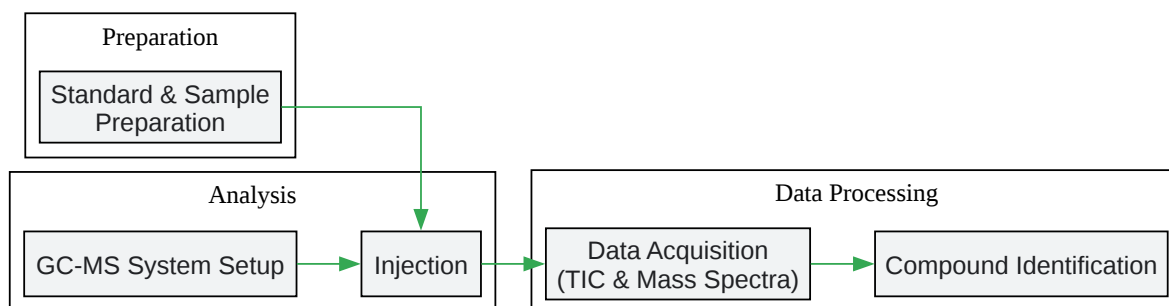
Table 2.2: Example GC-MS Parameters

Parameter	Specification
GC Column	Standard non-polar or medium-polarity column (e.g., DB-5ms)
Carrier Gas	Helium at a constant flow rate
Inlet Temperature	250 °C (typical)
Oven Program	Initial temperature of 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ionization	Electron Ionization (EI) at 70 eV
Mass Range	50-500 amu

Experimental Protocol: GC-MS Analysis of **Adiphenine** Hydrochloride

- **Standard and Sample Preparation:** Prepare standards and samples in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization may be necessary for improved volatility and chromatographic performance, though **Adiphenine** hydrochloride can often be analyzed directly.
- **GC-MS Conditions:** Set up the GC-MS system with the parameters specified in Table 2.2.
- **Analysis:** Inject the prepared standards and samples.
- **Data Analysis:** Identify **Adiphenine** hydrochloride by its retention time and the fragmentation pattern in the mass spectrum. The PubChem database indicates a GC-MS spectrum is available for reference.[2]

GC-MS Analysis Workflow



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Caption: Workflow for the GC-MS analysis of **Adiphenine** hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of **Adiphenine** hydrochloride. Both ^1H and ^{13}C NMR are typically employed.

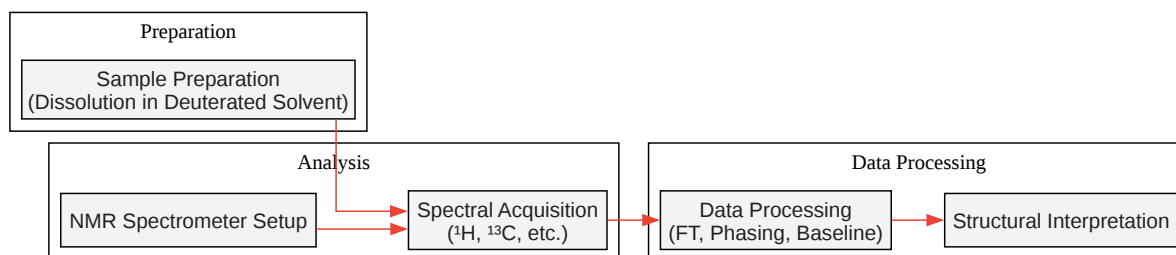
Table 2.3: Example NMR Parameters

Parameter	Specification
Spectrometer	400 MHz or higher
Solvent	Deuterated chloroform (CDCl ₃) or Deuterated dimethyl sulfoxide (DMSO-d ₆)
Reference	Tetramethylsilane (TMS) at 0.00 ppm
Temperature	25 °C

Experimental Protocol: NMR Analysis of **Adiphenine** Hydrochloride

- **Sample Preparation:** Dissolve an accurately weighed amount of **Adiphenine** hydrochloride analytical standard in the appropriate deuterated solvent.
- **NMR Acquisition:** Acquire ¹H and ¹³C NMR spectra according to the parameters in Table 2.3. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed for full structural assignment.
- **Data Processing:** Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
- **Spectral Interpretation:** Assign the chemical shifts of the signals to the corresponding protons and carbons in the **Adiphenine** hydrochloride molecule. The PubChem database contains reference ¹H NMR spectra.[\[2\]](#)

NMR Analysis Workflow



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Caption: Workflow for the NMR analysis of **Adiphenine** hydrochloride.

Conclusion

The analytical methods described in this document provide a robust framework for the identification, quantification, and structural confirmation of **Adiphenine** hydrochloride. The selection of a specific method will depend on the analytical objective, the sample matrix, and the available instrumentation. It is recommended to use certified analytical standards for all quantitative analyses to ensure the accuracy and reliability of the results.

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